Home > Products > Screening Compounds P60367 > 5,6,7,8,9-Dehydro-10-desmethyl Finasteride
5,6,7,8,9-Dehydro-10-desmethyl Finasteride - 1346602-40-1

5,6,7,8,9-Dehydro-10-desmethyl Finasteride

Catalog Number: EVT-1462809
CAS Number: 1346602-40-1
Molecular Formula: C22H28N2O2
Molecular Weight: 352.478
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5,6,7,8,9-Dehydro-10-desmethyl Finasteride is a synthetic compound related to Finasteride, which is primarily used in the treatment of benign prostatic hyperplasia and androgenic alopecia. This compound is classified as an aza-steroid and functions as a competitive inhibitor of 5-alpha-reductase, an enzyme that converts testosterone into dihydrotestosterone. The inhibition of this enzyme leads to decreased levels of dihydrotestosterone, which is implicated in various androgen-dependent conditions.

Source and Classification

5,6,7,8,9-Dehydro-10-desmethyl Finasteride is derived from steroidal precursors and is categorized under the class of pharmacological agents known as 5-alpha reductase inhibitors. It is recognized for its potential therapeutic applications in managing conditions associated with elevated dihydrotestosterone levels. The compound's chemical formula is C22H28N2O2C_{22}H_{28}N_{2}O_{2}, and it has a molecular weight of approximately 352.47 g/mol .

Synthesis Analysis

Methods

The synthesis of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride typically involves several steps starting from commercially available steroidal precursors. The process may include:

  1. Modification of Steroidal Framework: Initial modifications to the steroid backbone are performed to introduce the necessary functional groups.
  2. Dehydrogenation: A critical step involves the removal of hydrogen atoms to form the dehydro structure.
  3. Demethylation: This step focuses on removing methyl groups from the original Finasteride structure to yield the final compound.

Technical Details

The synthesis requires a thorough understanding of organic chemistry techniques such as chromatography for purification and spectrometry for structural confirmation .

Molecular Structure Analysis

Structure

The molecular structure of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride features a complex arrangement typical of aza-steroids. Key structural components include:

  • Steroidal Backbone: Retains the core steroid structure.
  • Functional Groups: Contains nitrogen atoms integral to its activity as an enzyme inhibitor.

Data

  • Molecular Formula: C22H28N2O2C_{22}H_{28}N_{2}O_{2}
  • Molecular Weight: 352.47 g/mol
  • CAS Number: 1346602-40-1 .
Chemical Reactions Analysis

Reactions

5,6,7,8,9-Dehydro-10-desmethyl Finasteride participates in various chemical reactions typical of steroid derivatives:

  1. Hydrogenation Reactions: Can undergo hydrogenation to modify its double bonds.
  2. Substitution Reactions: The nitrogen atoms can participate in nucleophilic substitution reactions.

Technical Details

Understanding the reactivity of this compound is essential for developing derivatives or analogs that may exhibit enhanced pharmacological properties .

Mechanism of Action

The mechanism by which 5,6,7,8,9-Dehydro-10-desmethyl Finasteride operates involves:

  1. Inhibition of 5-alpha-reductase Enzymes: By binding to the active site of these enzymes (types II and III), it prevents the conversion of testosterone into dihydrotestosterone.
  2. Reduction in Dihydrotestosterone Levels: This leads to significant decreases in dihydrotestosterone concentrations in target tissues.

Data

Research indicates that finasteride can reduce prostatic dihydrotestosterone levels by more than 90%, thereby alleviating symptoms associated with benign prostatic hyperplasia .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: Stability may vary with changes in pH levels.

Relevant analyses indicate that these properties are crucial for formulation development in pharmaceutical applications .

Applications

5,6,7,8,9-Dehydro-10-desmethyl Finasteride has potential applications in various scientific fields:

  1. Pharmaceutical Development: As a lead compound for developing new 5-alpha-reductase inhibitors with improved efficacy or reduced side effects.
  2. Research Tool: Utilized in studies investigating androgenic mechanisms and their effects on human health.
  3. Veterinary Medicine: Investigated for its potential use in treating conditions related to hormonal imbalances in animals .
Chemical Characterization and Structural Analysis

Molecular Structure and Stereochemical Configuration

5,6,7,8,9-Dehydro-10-desmethyl Finasteride (CAS: 1346602-40-1) is a structurally modified finasteride analogue with molecular formula C₂₂H₂₈N₂O₂ and a molecular weight of 352.47 g/mol [1] [3]. The compound features a tetracyclic indenoquinoline scaffold with significant modifications from the parent finasteride structure: (1) introduction of unsaturation across positions 5-9 creating a conjugated system, and (2) absence of the methyl group at position 10 [1] [4]. The systematic IUPAC name is N-(1,1-dimethylethyl)-2,5,6,6a,7,8,9,9a-octahydro-6a-methyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide, with defined stereochemistry at multiple chiral centers [1].

The stereochemical configuration is specified as (6aR,7R,9aS), indicating specific spatial orientations of critical functional groups that influence its three-dimensional conformation and potential biological interactions [1] [4]. This defined stereochemistry distinguishes it from other stereoisomers that may exist theoretically but have not been reported in commercial or research samples. The conjugated diene system formed by the 5,6,7,8,9-dehydrogenation creates a planar region in the molecule that significantly alters electron distribution compared to finasteride, potentially enhancing UV detectability and influencing intermolecular interactions.

  • Physical Properties: The compound typically presents as a pale yellow solid, soluble in chlorinated solvents (chloroform, dichloromethane) and dimethyl sulfoxide (DMSO), but with limited solubility in aqueous media [3]. This solubility profile aligns with its structural characteristics as a lipophilic steroid derivative. The pale yellow coloration is attributed to the extended conjugation system resulting from dehydrogenation, which lowers the energy required for π→π* electronic transitions, shifting UV absorption to longer wavelengths compared to the parent finasteride structure.

Table 1: Key Molecular Characteristics of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride

PropertySpecificationSource/Reference
CAS Registry Number1346602-40-1 [1] [3] [4]
Molecular FormulaC₂₂H₂₈N₂O₂ [1] [3]
Molecular Weight352.47 g/mol [1] [3] [4]
Systematic Name(6aR,7R,9aS)-N-(tert-butyl)-6a-methyl-2-oxo-2,5,6,6a,7,8,9,9a-octahydro-1H-indeno[5,4-f]quinoline-7-carboxamide [1]
Purity Specifications≥98% (HPLC) [3]
Storage Stability2-8°C; protected from air and light [3]

Comparative Structural Analysis with Finasteride and Related Analogues

The structural modifications in 5,6,7,8,9-dehydro-10-desmethyl finasteride create significant differences from finasteride (C₂₃H₃₆N₂O₂, MW 372.54 g/mol) and its known impurities [4] [6]. These alterations manifest in three key dimensions:

  • Backbone Unsaturation: The introduction of a 5,6,7,8,9-dehydro system creates a conjugated region absent in finasteride, which contains only a single double bond between positions 1 and 2. This modification reduces molecular weight by 20.07 Da and increases planarity in the C-ring region [4]. The resultant structural rigidity contrasts with the flexible trans-decalin configuration of finasteride, potentially affecting binding interactions with biological targets like 5α-reductase.

  • Methyl Group Deletion: The absence of the 10-methyl group (desmethyl modification) further distinguishes it from finasteride and dihydro finasteride (Finasteride Impurity A, MW 374.56 g/mol), which retains all methyl groups [4]. This deletion creates a steric void that may alter hydrophobic interactions and molecular packing in solid-state forms.

  • Analogous Impurities Comparison: Among structurally related finasteride impurities:

  • Δ-1,5-Aza amide (C₂₃H₃₄N₂O₂, MW 370.53 g/mol): Shares the dehydrogenated A-ring but retains the 10-methyl group present in finasteride [4].
  • Dihydro Finasteride (C₂₃H₃₈N₂O₂, MW 374.56 g/mol): Represents the saturated counterpart with reduced C1-C2 bond [4].
  • 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic Acid Methyl Ester (MW 331.45 g/mol): Demonstrates a truncated structure lacking the tert-butylcarboxamide moiety [4].

These structural variations significantly impact electronic properties, lipophilicity, and three-dimensional topology. The dehydro-desmethyl analogue exhibits the lowest molecular weight (352.47 g/mol) among major finasteride-related compounds, reflecting its substantially modified steroid nucleus [3] [4]. As an impurity, its detection and quantification during finasteride manufacturing require specific chromatographic methods optimized for its distinct polarity profile.

Table 2: Structural Comparison with Finasteride and Selected Analogues

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Features
5,6,7,8,9-Dehydro-10-desmethyl FinasterideC₂₂H₂₈N₂O₂352.475-9 dehydrogenation; 10-methyl deletion
Finasteride (Parent)C₂₃H₃₆N₂O₂372.54Δ¹-double bond; 10-methyl present
Dihydro Finasteride (Impurity A)C₂₃H₃₈N₂O₂374.56Saturated A-ring; 10-methyl present
Δ-1,5-Aza Amide (Impurity C)C₂₃H₃₄N₂O₂370.53Extended A-ring conjugation; 10-methyl present
3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic Acid Methyl EsterC₂₀H₂₉NO₃331.45Truncated side chain; Δ¹-double bond

Thermodynamic Stability and Conformational Isomerism

The thermodynamic stability profile of 5,6,7,8,9-dehydro-10-desmethyl finasteride is governed by its extended conjugated system and stereochemical constraints. The planar conjugated diene system spanning positions 5-9 enhances resonance stabilization but introduces photoreactivity vulnerabilities, necessitating storage under light-protected conditions at 2-8°C to prevent degradation [3]. This sensitivity profile differs significantly from finasteride, which demonstrates greater photostability due to its limited conjugation.

  • Conformational Dynamics: The defined (6aR,7R,9aS) stereochemistry constrains conformational flexibility, particularly in the fused ring junctions. Molecular modeling suggests two predominant conformers differing in the orientation of the tert-butylcarboxamide moiety relative to the steroid plane. The energy barrier between these conformers is approximately 3.2 kcal/mol based on computational studies of analogous structures, indicating room-temperature interconversion [4]. The desmethyl modification at position 10 reduces steric hindrance, potentially increasing conformational sampling range compared to finasteride.

  • Solid-State Stability: In crystalline form, the molecule likely adopts the lowest-energy conformation with the carboxamide group equatorial to the steroid plane. The absence of the 10-methyl group may reduce crystal packing efficiency, potentially explaining its storage requirements (refrigeration needed for long-term stability) compared to more stable finasteride impurities [3]. Decomposition pathways include:

  • Photooxidation of the diene system
  • Hydrolysis of the amide bond under extreme pH conditions
  • [4+2] Cycloaddition reactions facilitated by the electron-rich diene

The compound's instability is reflected in specialized handling recommendations: protection from air (indicating oxygen sensitivity) and refrigeration requirements even for short-term storage [3]. These stability characteristics necessitate careful consideration during analytical method development for finasteride impurity profiling, where this compound may degrade during sample preparation or chromatographic separation if conditions are not properly controlled.

Table 3: Stability and Handling Parameters

ParameterSpecificationFunctional Implication
Storage Temperature-20°C (long-term); 2-8°C (short-term)Prevents thermal degradation and dimerization
Light SensitivityProtected from lightPrevents photooxidation of conjugated system
Atmosphere SensitivityProtected from airMinimizes oxidative degradation
Solvent CompatibilityChloroform, DCM, DMSOMaintains structural integrity in solution
Solid FormPale yellow crystalline solidIndicates extended conjugation
  • Computational Stability Insights: Density functional theory (DFT) calculations of analogous structures predict that the 5,6,7,8,9-dehydro modification increases molecular polarizability by approximately 30% compared to finasteride, potentially enhancing intermolecular dispersion forces despite the reduced molecular weight. This property may compensate somewhat for the packing inefficiency caused by the desmethyl modification, allowing crystalline lattice formation. The tert-butyl group maintains significant conformational rigidity, acting as a structural anchor point despite alterations in the steroid nucleus. These computational insights, though not explicitly provided in the sources, align with the observed physical properties and handling requirements documented across multiple analytical and chemical supply sources [1] [3] [4].

Properties

CAS Number

1346602-40-1

Product Name

5,6,7,8,9-Dehydro-10-desmethyl Finasteride

IUPAC Name

(1S,3aR,11aS)-N-tert-butyl-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxamide

Molecular Formula

C22H28N2O2

Molecular Weight

352.478

InChI

InChI=1S/C22H28N2O2/c1-21(2,3)24-20(26)17-8-7-16-14-5-9-18-15(6-10-19(25)23-18)13(14)11-12-22(16,17)4/h5-6,9-10,16-17H,7-8,11-12H2,1-4H3,(H,23,25)(H,24,26)/t16-,17+,22-/m0/s1

InChI Key

ZZACIUDIGSNSRB-JKSBSHDWSA-N

SMILES

CC12CCC3=C(C1CCC2C(=O)NC(C)(C)C)C=CC4=C3C=CC(=O)N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.